molecular formula C15H18O2 B1588606 Cyclohexyl cinnamate CAS No. 7779-17-1

Cyclohexyl cinnamate

Cat. No.: B1588606
CAS No.: 7779-17-1
M. Wt: 230.30 g/mol
InChI Key: GCFAUZGWPDYAJN-UHFFFAOYSA-N
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Description

Cyclohexyl cinnamate is an organic compound with the molecular formula C15H18O2. It is an ester formed from cinnamic acid and cyclohexanol. This compound is known for its aromatic properties and is used in various applications, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl cinnamate can be synthesized through the esterification of cinnamic acid with cyclohexanol. One common method involves using a catalyst such as sodium bisulfate to facilitate the reaction. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid superacids or heteropolyacids as catalysts. These methods are advantageous due to their high yields and shorter reaction times compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl cinnamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of cyclohexyl cinnamic acid.

    Reduction: Reduction reactions can convert this compound into cyclohexyl phenylpropanoate.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Cyclohexyl cinnamic acid.

    Reduction: Cyclohexyl phenylpropanoate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Cyclohexyl cinnamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl cinnamate involves its interaction with biological membranes. It has been shown to disrupt microbial cell membranes, leading to cell lysis. This disruption is primarily due to its ability to integrate into the lipid bilayer, causing increased membrane permeability .

Comparison with Similar Compounds

  • Methyl cinnamate
  • Ethyl cinnamate
  • Butyl cinnamate

Comparison: Cyclohexyl cinnamate is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to its alkyl-substituted counterparts. For instance, the cyclohexyl group provides greater hydrophobicity, which can enhance its interaction with lipid membranes .

Properties

IUPAC Name

cyclohexyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFAUZGWPDYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864122
Record name Cyclohexyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-17-1
Record name Cyclohexyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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